molecular formula C9H10ClNO3 B3037727 4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide CAS No. 566945-71-9

4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B3037727
CAS No.: 566945-71-9
M. Wt: 215.63 g/mol
InChI Key: JKGGNALVUODGML-UHFFFAOYSA-N
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Description

4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Structure Analysis

A study by Galal et al. (2018) investigated the structural properties of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, including the effect of different substitutions on the amide group and methoxy group. This research utilized spectroscopic analyses like NMR and X-ray diffraction to understand the structural configurations and their implications in medicinal applications.

Pharmacological Evaluation

In pharmacological research, derivatives of similar compounds have been studied. For instance, Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives. These were evaluated as anticonvulsant agents, showing potential in drug development for neurological disorders.

Antimicrobial Activity

The compound's derivatives also show promise in antimicrobial applications. Zadrazilova et al. (2015) assessed the bactericidal activity of various substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), revealing their potential as bactericidal agents.

Environmental Impact and Metabolite Identification

A study by Jones et al. (2005) focused on the environmental impact and metabolite identification of metoclopramide, a compound with structural similarities. Understanding the metabolites and their behavior in animal species is crucial for environmental safety assessments.

Chemical Synthesis and Reactions

Research on the synthesis of novel compounds using similar structures is a significant application. Abdulla et al. (2013) synthesized a range of heterocyclic derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, highlighting the versatility of these compounds in creating diverse chemical entities.

Electrochemical Studies

Electrochemical properties of similar compounds were studied by Peverly et al. (2014), focusing on the reduction of methyl triclosan, a pollutant. Such studies are vital in understanding the environmental degradation pathways and potential remediation strategies.

Properties

IUPAC Name

4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-11(14-2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGGNALVUODGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.